Tetraamminecopper ion

Coordination Chemistry Analytical Chemistry Complexation Titration

Sourcing [Cu(NH₃)₄]²⁺ demands attention to speciation, not just composition. Generic 'copper ammine' mixtures fail where precise β₄ ≈ 10¹²–10¹³ complexation and the reversible Cu(II)/Cu(I) redox cycle (E° = 0.070 V vs. SHE) are critical for electroplating, PCB etching, and EDTA standardization. Chelating ligands like ethylenediamine or EDTA irreversibly alter the electronic structure and negate the ammonia-driven reversibility essential for etchant regeneration. Our high-purity tetraamminecopper(II) ion ensures reproducible speciation, consistent deep-blue absorbance at 720 nm, and reliable deposition morphology. Choose the defined complex—not a substitute.

Molecular Formula CuH12N4+2
Molecular Weight 131.67 g/mol
CAS No. 16828-95-8
Cat. No. B106667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraamminecopper ion
CAS16828-95-8
Molecular FormulaCuH12N4+2
Molecular Weight131.67 g/mol
Structural Identifiers
SMILESN.N.N.N.[Cu+2]
InChIInChI=1S/Cu.4H3N/h;4*1H3/q+2;;;;
InChIKeyQKSIFUGZHOUETI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraamminecopper Ion (CAS 16828-95-8): Baseline Procurement Profile and Class Characteristics


The tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺ (CAS 16828-95-8), is a transition metal coordination complex central to inorganic chemistry, hydrometallurgy, and electroplating [1]. Formed by the coordination of four ammonia ligands to a Cu(II) center, this complex is characterized by its intense royal blue coloration and an exceptionally high cumulative formation constant (β₄) ranging from approximately 6.8×10¹² to 2.1×10¹³, reflecting the strong driving force for its formation from Cu²⁺ and NH₃ in aqueous solution [2][3]. Its utility spans from fundamental coordination chemistry demonstrations to industrial-scale copper recovery from printed circuit board etching solutions [4].

Why Generic Substitution of Tetraamminecopper Ion (CAS 16828-95-8) Fails: The Inadequacy of In-Class Interchangeability


The simplistic view that "a copper ammine complex" is a generic, interchangeable reagent is demonstrably false and carries significant technical risk. The tetraamminecopper(II) ion exists within a delicate equilibrium network with mono-, di-, and tri-ammine species, and its exact speciation is acutely sensitive to ammonia concentration, pH, and temperature [1]. Substituting a more stable, chelating ligand like ethylenediamine fundamentally alters the electronic structure and electrochemical behavior, as evidenced by different thermal decomposition pathways and redox potentials, making it unsuitable for applications requiring the specific Cu(II)/Cu(I) electrochemistry of the tetraammine system [2]. Furthermore, the deliberate, ammonia-driven reversibility of this complex, which is crucial in etching and leaching applications, is entirely negated by the irreversible chelation offered by EDTA-based alternatives [3]. The evidence presented below quantifies these critical performance gaps that preclude simple substitution.

Quantitative Differentiation Guide for Tetraamminecopper Ion (CAS 16828-95-8) Against Closest Analogs


Stability Constant and Reversibility Profile vs. EDTA Complex

The tetraamminecopper(II) complex (Cu(NH₃)₄²⁺) exhibits a high formation constant, but critically, it is thermodynamically less stable than the copper(II)-EDTA complex (Cu(EDTA)²⁻) [1]. This difference is a functional asset: it allows the tetraammine complex to be readily displaced by EDTA, a property exploited in analytical titrations [2]. This contrasts with the extremely high stability of the EDTA complex (log K ~ 18.8), which is often too stable for applications requiring reversible ligand exchange [3].

Coordination Chemistry Analytical Chemistry Complexation Titration

Electrochemical Reduction Potential for Cu(II)/Cu(I) vs. Aqua Complex

Complexation with ammonia drastically shifts the redox potential for the Cu(II)/Cu(I) couple. For the tetraamminecopper(II) ion in a 1.00 M ammonia solution, the observed cell potential (Ecell) against a standard hydrogen electrode is 0.070 V [1]. This is significantly different from the standard reduction potential of the aqueous Cu²⁺/Cu couple, which is +0.337 V [2]. The shift is due to the stabilization of the Cu(II) state by ammonia ligands.

Electrochemistry Hydrometallurgy Copper Deposition

Thermal Decomposition Pathway vs. Ethylenediamine Analog

The thermal decomposition of tetraamminecopper(II) nitrate proceeds via a distinct deamination mechanism, whereas the analogous bis(ethylenediamine)copper(II) nitrate undergoes a more complex decomposition involving concurrent deamination and oxidation of the liberated amine ligand [1]. This difference in solid-state stability and decomposition pathway is critical for material processing and handling.

Thermal Analysis Solid-State Chemistry Material Stability

UV-Visible Absorption Maxima for Analytical Detection

The tetraamminecopper(II) ion exhibits a characteristic absorption maximum in the visible region, which is essential for its quantitative detection. The absorption band for the tetramine complex is reported at approximately 625 nm (625 mμ) [1]. This contrasts with the absorption maxima of other copper(II) amine complexes: the monoamine absorbs near 750 nm, the diamine near 685 nm, and the triamine near 640 nm [1]. This spectral shift allows for selective analysis of the tetraammine species in a mixture.

Spectroscopy Analytical Chemistry Colorimetry

Industrial Regeneration Capability in Etching vs. Non-Reversible Chelates

A key industrial advantage of the tetraamminecopper(II) complex is its ability to be regenerated in an etching cycle. Patented processes describe a system where the Cu(II) tetraammine complex is used to etch metallic copper, being reduced to a Cu(I) diammine complex, which is then re-oxidized back to the active Cu(II) tetraammine species [1]. This closed-loop regeneration is not feasible with non-reversible chelating agents like EDTA, which would sequester the copper irreversibly.

PCB Manufacturing Copper Etching Hydrometallurgy

Optimal Scientific and Industrial Application Scenarios for Tetraamminecopper Ion (CAS 16828-95-8) Based on Verified Differentiation


Primary Standard for EDTA Titrations

The tetraamminecopper(II) ion can be prepared from pure copper metal and serves as a reliable primary standard for the photometric standardization of dilute EDTA solutions (10⁻³–5×10⁻⁴ M) [1]. This application directly leverages the complex's ability to be quantitatively and reversibly displaced by EDTA at pH 4.7 ± 0.4, as established by its stability constant profile, and its strong absorbance at 720 nm [1].

Electrochemical Deposition from Ammoniacal Solutions

The well-defined reduction potential (Ecell = 0.070 V vs. SHE) and the two-step Cu(II)→Cu(I)→Cu(0) deposition mechanism are fundamental to the use of tetraamminecopper(II) solutions for electroplating and electrowinning of copper [2][3]. This process is critical for metal recovery from leachates and producing copper coatings, where the shifted potential and speciation control the deposit's morphology and purity [3].

Regenerative Etchant for Printed Circuit Board (PCB) Manufacturing

The tetraamminecopper(II) complex is the active etching component in alkaline ammonia-based solutions for PCB production [4]. The process capitalizes on the reversible redox cycle between the Cu(II) tetraammine and Cu(I) diammine species, a unique property that enables continuous etchant regeneration and minimizes hazardous waste, a capability not afforded by chelating agents like EDTA [4].

Fundamental Coordination Chemistry Model System

The tetraamminecopper(II) ion serves as a classic model system for teaching and researching coordination chemistry principles, including ligand exchange, crystal field theory, and complex ion equilibria [5]. Its well-documented stepwise formation constants (β₄ ≈ 10¹²–10¹³) and distinct spectroscopic signature (λmax ≈ 625 nm) allow for quantitative studies of ligand substitution and stability [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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